molecular formula C19H12F4N6OS B2849253 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 863460-17-7

2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2849253
CAS No.: 863460-17-7
M. Wt: 448.4
InChI Key: CSLOCDLSCPQKRO-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been studied for its anti-gastric cancer effect .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . A three-step reaction sequence has been used to synthesize these derivatives . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies have indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been described in several studies . These reactions involve aza-Wittig reactions, reactions with hydrazine, and reactions with aromatic isocyanates .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be found in various databases .

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold can be used as the template for designing new LSD1 inhibitors . Furthermore, the study of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can help to screen out efficient and novel drugs in the future .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N6OS/c20-12-3-7-14(8-4-12)29-17-16(27-28-29)18(25-10-24-17)31-9-15(30)26-13-5-1-11(2-6-13)19(21,22)23/h1-8,10H,9H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLOCDLSCPQKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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